molecular formula C8H13N3 B7902879 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine

Cat. No.: B7902879
M. Wt: 151.21 g/mol
InChI Key: OABKQDACRWFWEZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclobutylamine group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole with cyclobutanone in the presence of a reducing agent such as sodium borohydride can yield the desired compound. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

    Addition: Addition reactions with electrophiles can lead to the formation of various adducts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine exhibits unique properties due to the presence of the cyclobutylamine group. Similar compounds include:

    1-(1-Methyl-1H-pyrazol-4-yl)-cyclopropylamine: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.

    1-(1-Methyl-1H-pyrazol-4-yl)-cyclopentylamine: The cyclopentyl group imparts different conformational flexibility and reactivity compared to the cyclobutyl group.

    1-(1-Methyl-1H-pyrazol-4-yl)-cyclohexylamine: The larger cyclohexyl group affects the compound’s solubility and interaction with biological targets.

These comparisons highlight the importance of the cyclobutylamine group in determining the compound’s unique chemical and biological properties.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-6-7(5-10-11)8(9)3-2-4-8/h5-6H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABKQDACRWFWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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